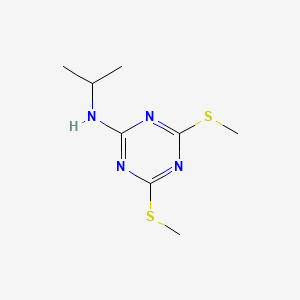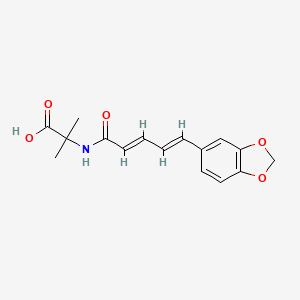![molecular formula C12H9NO2 B14372050 3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde CAS No. 90163-02-3](/img/structure/B14372050.png)
3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde is a heterocyclic compound that features a fused indole and pyrrole ring system. This compound is part of a broader class of indole derivatives, which are known for their significant biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde typically involves the intramolecular cyclization of suitable precursors. One common method includes the heating of nitriles with nickel-aluminium alloy in aqueous acetic acid, which yields the corresponding aldehydes . Another approach involves the intramolecular alkylation of indole nitrogen atoms with halides or mesylates, followed by cyclization under oxidative conditions to form the tricyclic amide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and catalysts, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Introduction of various substituents at different positions on the indole or pyrrole rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are frequently used.
Substitution: Halides, mesylates, and other electrophiles are used under basic or acidic conditions to introduce new substituents.
Major Products
The major products formed from these reactions include various functionalized indole derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, it may act as an agonist or antagonist at specific receptors, such as the S1P1 receptor, or inhibit enzymes like PKCβ-protein kinase . These interactions can modulate cellular signaling pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-pyrrolo[1,2-a]indole: Shares the core structure but lacks the oxo and carbaldehyde functional groups.
1-Oxo-3-methyl-1,2,3,4-tetrahydrocarbazole: Another indole derivative with different functional groups and biological activities.
Uniqueness
3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and interact with multiple molecular targets makes it a valuable compound in research and development .
Propriétés
Numéro CAS |
90163-02-3 |
|---|---|
Formule moléculaire |
C12H9NO2 |
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
1-oxo-2,3-dihydropyrrolo[1,2-a]indole-4-carbaldehyde |
InChI |
InChI=1S/C12H9NO2/c14-7-9-8-3-1-2-4-10(8)13-11(9)5-6-12(13)15/h1-4,7H,5-6H2 |
Clé InChI |
QOKYFTBAWXOUDI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N2C1=C(C3=CC=CC=C32)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)-](/img/structure/B14371984.png)

![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine](/img/structure/B14371989.png)

![3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372000.png)


![1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene](/img/structure/B14372017.png)


